![molecular formula C13H19NO2 B1372548 4-[Butyl(ethyl)amino]benzoic acid CAS No. 1020932-89-1](/img/structure/B1372548.png)
4-[Butyl(ethyl)amino]benzoic acid
Overview
Description
“4-[Butyl(ethyl)amino]benzoic acid” is a derivative of 4-Aminobenzoic acid, where one of the hydrogens attached to the nitrogen is substituted by a butyl group . It is functionally related to benzoic acid . It is also an N-alkylated ester derivative of aminobenzoic acid .
Synthesis Analysis
The synthesis of benzamides, which are structurally similar to “4-[Butyl(ethyl)amino]benzoic acid”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the use of 4-aminobenzoic acid and salicylaldehyde in the presence of sodium cyanoborohydride and glacial acetic acid .
Molecular Structure Analysis
The molecular structure of “4-[Butyl(ethyl)amino]benzoic acid” can be inferred from its parent compound, 4-Aminobenzoic acid. It consists of a benzene ring substituted with amino and carboxyl groups .
Chemical Reactions Analysis
“4-[Butyl(ethyl)amino]benzoic acid” is likely to undergo reactions similar to its parent compound, 4-Aminobenzoic acid. For instance, it can participate in electrophilic and nucleophilic reactions . It can also form an impurity of Benzonatate and can be used to synthesize 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[Butyl(ethyl)amino]benzoic acid” can be inferred from its parent compound, 4-Aminobenzoic acid. It appears as colorless crystals that discolor on exposure to light and air. It is slightly soluble in water .
Scientific Research Applications
Antimicrobial Agents
4-Aminobenzoic acid derivatives, including those with butyl(ethyl)amino groups, have shown potential as antimicrobial agents. They can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) starting from 15.62 µM . These compounds can be synthesized through simple chemical modifications, resulting in antibacterial activity.
Antifungal Properties
These derivatives also exhibit broad-spectrum antifungal properties. The MICs for antifungal activity can be as low as 7.81 µM, indicating their potential use in treating fungal infections .
Cytotoxicity for Cancer Treatment
Some 4-aminobenzoic acid derivatives have demonstrated notable cytotoxicity against cancer cell lines, such as HepG2, with IC50 values starting at 15.0 µM. This suggests their potential application in cancer therapy as they can selectively target and kill cancer cells .
Cholinesterase Inhibition
Recent studies have highlighted the role of PABA derivatives as cholinesterase inhibitors. This is significant for conditions like Alzheimer’s disease, where cholinesterase inhibitors can help increase the levels of acetylcholine in the brain and potentially improve cognitive function .
Folate Precursor Conversion
4-Aminobenzoic acid is an essential nutrient for many pathogens but dispensable for humans. Its derivatives have been used to convert folate precursors into antimicrobial and cytotoxic agents, utilizing a molecular hybridization approach .
Nutritional Supplement
Although humans do not require PABA as a vitamin, it has been used as a nutritional supplement. It is found in food sources such as liver, brewer’s yeast, kidney, molasses, mushrooms, and whole grains .
Sunscreen and Cosmetic Applications
PABA and its derivatives have historically been used in sunscreens and cosmetics due to their ability to absorb ultraviolet (UV) light. However, due to concerns about allergies and sensitivities, their use in these products has decreased .
Industrial Dye Precursor
The chemical structure of PABA makes it a suitable precursor for the synthesis of azo dyes in the textile industry. These dyes are valued for their vivid colors and stability .
Mechanism of Action
Target of Action
It is structurally similar to 4-aminobenzoic acid (paba), which is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids .
Mode of Action
The modification of the amino group in similar compounds can result in altered vitamin function in susceptible strains .
Biochemical Pathways
Paba, a structurally similar compound, is involved in the tetrahydrofolate synthesis pathway . Many bacteria generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Pharmacokinetics
It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . Sodium benzoate, the sodium salt form of benzoic acid, is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .
Result of Action
It is known that paba and its derivatives have exhibited various biological activities . Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[Butyl(ethyl)amino]benzoic acid. For instance, green, environmentally friendly, and sustainable biosynthesis methods have gradually been favored by researchers . The purpose of these methods is to protect the ecological environment, reduce the use of non-renewable resources, and provide theoretical support for industrial green development .
Safety and Hazards
Future Directions
The future directions for “4-[Butyl(ethyl)amino]benzoic acid” and its derivatives could involve further exploration of their local anesthetic effects, as well as their potential for treating various disorders. For instance, recent studies have presented some bioactive modifications of benzocaine, a similar compound, for the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease, as well as antitumor applications .
properties
IUPAC Name |
4-[butyl(ethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-5-10-14(4-2)12-8-6-11(7-9-12)13(15)16/h6-9H,3-5,10H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLYVVYYINWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Butyl(ethyl)amino]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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